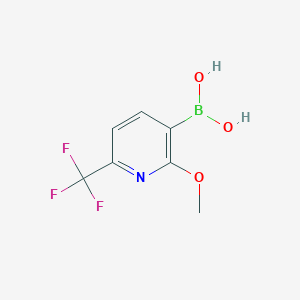

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BF3NO3/c1-15-6-4(8(13)14)2-3-5(12-6)7(9,10)11/h2-3,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBIFHAWLTLCJFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)C(F)(F)F)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1429874-11-2 | |

| Record name | [2-methoxy-6-(trifluoromethyl)pyridin-3-yl]boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview and a detailed protocol for the synthesis of (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. This valuable building block is instrumental in the synthesis of complex heterocyclic compounds for pharmaceutical and agrochemical research.

Introduction: The Strategic Importance of a Functionalized Pyridylboronic Acid

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS No. 1429874-11-2) is a highly functionalized pyridine derivative that has gained significant traction in medicinal chemistry and materials science.[1][2][3] Its utility is primarily derived from its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[4][5] The unique electronic properties conferred by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group make it a versatile reagent for accessing novel chemical space. The pyridine core is a prevalent motif in numerous biologically active compounds, and the ability to introduce this specific, substituted ring system is of high strategic value in drug discovery programs.[6]

This document will elucidate the most common and effective synthetic route to this boronic acid, predicated on the principles of directed ortho-metalation (DoM). The causality behind each experimental step will be explained, ensuring a deep understanding of the underlying chemical principles.

The Synthetic Strategy: Directed ortho-Metalation (DoM)

The synthesis of (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is most efficiently achieved through a directed ortho-metalation of the readily available precursor, 2-methoxy-6-(trifluoromethyl)pyridine.[7][8] This strategy leverages the ability of the methoxy group to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C3 position of the pyridine ring with high regioselectivity. The resulting pyridyllithium intermediate is then trapped with an electrophilic boron source, such as triisopropyl borate, to furnish the desired boronic acid after aqueous workup.

The methoxy group at the C2 position acts as a powerful directing metalating group (DMG) by coordinating to the lithium cation of the organolithium base.[9][10] This pre-complexation brings the base into close proximity with the C3 proton, kinetically favoring its abstraction over other protons on the ring. The electron-withdrawing nature of the trifluoromethyl group at C6 further acidifies the ring protons, facilitating the deprotonation step.

Synthesis of the Starting Material: 2-Methoxy-6-(trifluoromethyl)pyridine

The starting material, 2-methoxy-6-(trifluoromethyl)pyridine (CAS No. 34486-18-5), is commercially available from several suppliers.[11] For researchers opting to synthesize it in-house, a common route involves the nucleophilic aromatic substitution of 2-chloro-6-(trifluoromethyl)pyridine with sodium methoxide. Alternatively, it can be prepared from 2-hydroxy-6-(trifluoromethyl)pyridine via methylation.[12][13]

Detailed Synthesis Protocol

This protocol is a self-validating system, with explanations for each critical step to ensure reproducibility and safety.

Reagents and Materials

| Reagent/Material | CAS No. | Molecular Weight ( g/mol ) | Key Properties |

| 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 | 177.13 | Liquid, moisture-sensitive |

| n-Butyllithium (n-BuLi) | 109-72-8 | 64.06 | 2.5 M in hexanes, pyrophoric |

| Triisopropyl borate | 5419-55-6 | 188.08 | Liquid, moisture-sensitive |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | Dry, inhibitor-free |

| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution |

| Diethyl Ether | 60-29-7 | 74.12 | Anhydrous |

| Saturated Sodium Chloride Solution (Brine) | 7647-14-5 | 58.44 | Aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 2-methoxy-6-(trifluoromethyl)pyridine (1.0 eq.). Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

-

Expertise & Experience: The use of oven-dried glassware and an inert atmosphere (argon or nitrogen) is critical to prevent the quenching of the highly reactive organolithium reagent by atmospheric moisture and oxygen. Anhydrous THF is essential for the same reason.

-

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Causality: Low temperature is crucial to control the reactivity of the n-butyllithium and to prevent side reactions, such as addition to the pyridine ring or decomposition of the lithiated intermediate.[7]

-

-

Directed Lithiation: Slowly add n-butyllithium (1.1 eq., 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Trustworthiness: The slow, dropwise addition is a key control point. A rapid addition can lead to localized heating and reduced yields. The formation of a colored solution (often yellow or orange) can indicate the formation of the pyridyllithium species.

-

-

Stirring: Stir the reaction mixture at -78 °C for 1 hour.

-

Causality: This allows for the complete formation of the lithiated intermediate.

-

-

Borylation: To the reaction mixture, add triisopropyl borate (1.5 eq.) dropwise at -78 °C.

-

Expertise & Experience: The borate ester is added in excess to ensure complete trapping of the pyridyllithium intermediate. The reaction is highly exothermic and requires careful temperature control.

-

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approximately 12-16 hours).

-

Quenching and pH Adjustment: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M aqueous hydrochloric acid (HCl). Adjust the pH to approximately 7 using 1 M HCl or a saturated aqueous solution of sodium bicarbonate.

-

Causality: The acidic workup hydrolyzes the borate ester intermediate to the desired boronic acid.[14] Adjusting the pH to near neutral is important for the stability and isolation of many pyridylboronic acids.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

-

Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Trustworthiness: The brine wash helps to remove any remaining water from the organic phase.

-

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid as a solid.

Reaction Mechanism

The synthesis proceeds through a well-established Directed ortho-Metalation (DoM) mechanism.

Caption: Mechanism of Directed ortho-Metalation and Borylation.

-

Directed Lithiation: The methoxy group at C2 directs the n-butyllithium to the C3 position. The lithium atom coordinates with the lone pairs of the methoxy oxygen and the pyridine nitrogen, creating a six-membered ring-like transition state that facilitates the regioselective abstraction of the C3 proton.

-

Borylation: The resulting nucleophilic pyridyllithium species attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate borate complex.

-

Hydrolysis: Upon acidic aqueous workup, the isopropoxy groups on the borate complex are hydrolyzed to hydroxyl groups, yielding the final (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is as a building block in Suzuki-Miyaura cross-coupling reactions. It can be coupled with a wide range of aryl and heteroaryl halides or triflates to construct C-C bonds, leading to the synthesis of complex biaryl and heterobiaryl structures. These structures are often the core of pharmacologically active molecules.[4][15]

General Suzuki-Miyaura Coupling Scheme:

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The synthesis of (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid via directed ortho-metalation is a robust and efficient method for accessing this valuable synthetic intermediate. A thorough understanding of the reaction mechanism and careful control of the experimental conditions are paramount for achieving high yields and purity. The utility of this boronic acid in constructing complex molecular architectures through Suzuki-Miyaura coupling solidifies its importance as a key tool for researchers in drug discovery and materials science.

References

- Li, A. Y. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. The Journal of Organic Chemistry, 67(11), 3643–3650.

- Fujikawa, H., & Fujioka, T. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 158–171.

- Dobson, L., & Snieckus, V. (2015).

- Singh, R. P., & Singh, V. K. (2015). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. The Journal of Organic Chemistry, 80(8), 4146–4153.

-

Myers, A. G. Research Group. Directed Ortho Metalation. Retrieved from [Link]

- Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.

-

Baran, P. S. Lab. (2010). Directed Metalation: A Survival Guide. Retrieved from [Link]

- Rivera-Fuentes, P., & Hartwig, J. F. (2012). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic Letters, 14(12), 3056–3059.

- Snieckus, V. (1990). Directed ortho metalation.

-

Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

- Google Patents. (2000). Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine (WO2000014068A1).

- Singh, G., & Singh, V. (2015).

-

ChemBK. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid. Retrieved from [Link]

Sources

- 1. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2 [chemicalbook.com]

- 2. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid - 最新产品 - 小分子,大梦想 [jiehuapharma.com]

- 3. chembk.com [chembk.com]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. baranlab.org [baranlab.org]

- 9. uwindsor.ca [uwindsor.ca]

- 10. researchgate.net [researchgate.net]

- 11. 2-Methoxy-6-(trifluoromethyl)pyridine | 34486-18-5 [sigmaaldrich.com]

- 12. 2-HYDROXY-6-(TRIFLUOROMETHYL)PYRIDINE | 34486-06-1 [chemicalbook.com]

- 13. WO2000014068A1 - Chemical process for preparing 2-hydroxy-6-trifluoromethylpyridine - Google Patents [patents.google.com]

- 14. youtube.com [youtube.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, a substituted pyridinylboronic acid, has emerged as a significant building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique structural features—a pyridine ring functionalized with a methoxy group, a trifluoromethyl group, and a boronic acid moiety—confer a distinct reactivity profile that makes it a valuable partner in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl group, combined with the electronic properties of the methoxy-substituted pyridine core, modulates the reactivity of the boronic acid, offering advantages in the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, with a focus on providing practical insights for its effective utilization in a research and development setting.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is paramount for its successful application in synthesis, including handling, reaction setup, and purification. While comprehensive experimental data for this specific boronic acid is not extensively published, we can compile its known characteristics and draw informed estimations based on analogous structures.

Core Identification and Physical State

| Property | Value | Source |

| CAS Number | 1429874-11-2 | [1][2] |

| Molecular Formula | C₇H₇BF₃NO₃ | [2] |

| Molecular Weight | 220.94 g/mol | [2] |

| Appearance | Reported as a yellow solid. | [1] |

Structural and Spectroscopic Data

The structural integrity of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is confirmed through spectroscopic methods. A key piece of characterization data is its proton Nuclear Magnetic Resonance (¹H NMR) spectrum.

¹H NMR (CDCl₃): δ 8.29 (d, J=7.5 Hz, 1H), 7.34 (d, J=7.5 Hz, 1H), 5.92 (s, 2H), 4.10 (s, 3H).[1]

-

Interpretation of the ¹H NMR Spectrum: The two doublets at 8.29 and 7.34 ppm are characteristic of the protons on the pyridine ring, with their coupling constant (J=7.5 Hz) indicating their ortho relationship. The singlet at 4.10 ppm corresponds to the three protons of the methoxy group. The broad singlet at 5.92 ppm is attributed to the two acidic protons of the boronic acid hydroxyl groups.

Diagram: Structure of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Caption: Chemical structure of the title compound.

Solubility, Stability, and Handling

| Property | Observation/Recommendation | Basis |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, DMSO, and THF. Solubility in aqueous solutions is likely pH-dependent. | General properties of boronic acids. |

| Stability | Store in a cool, dry place at 2-8°C. The compound may be hygroscopic and sensitive to moisture. Boronic acids can undergo dehydration to form boroxines. | Supplier recommendations and general stability of boronic acids. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust. | General laboratory safety for fine chemicals. |

-

Expert Insight on Stability: The presence of the electron-withdrawing trifluoromethyl group can influence the stability of the C-B bond. While generally stable, prolonged storage, especially if not under inert atmosphere, can lead to gradual degradation. It is recommended to re-test the material if stored for extended periods.

Synthesis and Purification: A Practical Protocol

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid has been described in the patent literature, providing a reliable method for its preparation.[1]

Synthetic Scheme

Diagram: Synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Caption: Synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

-

Lithiation: Dissolve 2-methoxy-6-(trifluoromethyl)pyridine (1.0 g, 5.6 mmol) in diethyl ether (6.8 mL) in a flame-dried flask under a nitrogen atmosphere. Cool the solution to -78°C. Slowly add n-butyllithium (2.5 M in hexanes, 6.8 mL, 17 mmol) over 5 minutes. Allow the reaction mixture to warm to room temperature over 30 minutes.

-

Borylation: In a separate flask, cool a solution of triisopropyl borate (2.1 g, 11 mmol) in diethyl ether (6.8 mL) to -78°C. Add the freshly prepared [2-methoxy-6-(trifluoromethyl)-3-pyridyl]lithium solution to the borate solution over 15 minutes, maintaining the low temperature. Allow the mixture to warm to room temperature over 30 minutes.

-

Hydrolysis and Work-up: Quench the reaction by adding aqueous hydrogen chloride (25%, 10 mL). Dilute the mixture with water and extract twice with dichloromethane. Pass the combined organic layers through a phase separator and concentrate under reduced pressure to yield a yellow oil that solidifies upon standing.

-

Purification: Adsorb the crude product onto silica gel and purify by column chromatography, eluting with a gradient of 0-25% ethyl acetate in hexane. Combine the product-containing fractions and evaporate the solvent to afford (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid as a yellow solid.[1]

-

Causality in Experimental Choices: The use of a low temperature (-78°C) during the lithiation step is crucial to control the regioselectivity of the deprotonation and to prevent side reactions. The subsequent addition of the lithiated intermediate to the cold borate ester minimizes the formation of over-addition products. Acidic work-up is necessary to hydrolyze the borate ester to the desired boronic acid.

Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl and heteroaryl-aryl structures.

General Reaction Scheme

Diagram: Suzuki-Miyaura Cross-Coupling Reaction

Caption: General scheme of a Suzuki-Miyaura reaction.

Protocol for a General Suzuki-Miyaura Coupling

This protocol is a self-validating system; successful coupling and product formation confirm the reactivity of the boronic acid under the chosen conditions.

-

Reaction Setup: To a reaction vessel, add (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide/triflate (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents).

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene/water, DMF).

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography or recrystallization.

-

Expertise in Action: The choice of catalyst, base, and solvent is critical and often substrate-dependent. For electron-deficient boronic acids like this one, a strong base such as K₃PO₄ or Cs₂CO₃ may be beneficial. The use of phosphine ligands that are bulky and electron-rich can often improve catalytic activity.

Safety and Handling

-

Health Hazards: Boronic acids are generally considered to be of low toxicity. However, they can be irritants to the skin, eyes, and respiratory tract. Avoid direct contact and inhalation of dust.

-

Fire Hazards: The compound is a solid and is not expected to be a significant fire hazard.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid stands out as a highly useful and versatile building block for the synthesis of complex organic molecules. Its unique electronic properties make it an attractive substrate for Suzuki-Miyaura cross-coupling reactions, enabling the construction of novel compounds for drug discovery and materials science. While some of its physicochemical properties are not yet fully characterized in the public domain, the available synthetic protocols and an understanding of the general reactivity of boronic acids provide a solid foundation for its successful application in the laboratory. As with any chemical reagent, adherence to proper handling and safety procedures is essential.

References

-

(2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2. ChemicalBook.

-

(2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid synthesis. Chemicalbook.

- SYNGENTA LIMITED; BHONOAH, Yunas; ELLIOTT, Alison Clare; GAULIER, Steven; LING, Kenneth; MITCHELL, Glynn; MORRIS, James Alan; RZEPA, Paula Rocha; VINER, Russell Colin. WO2013/50421 A1, 2013.

-

(2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. ChemShuttle.

-

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. Seedion.

Sources

An In-Depth Technical Guide to (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS Number: 1429874-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, registered under CAS number 1429874-11-2, is a synthetically versatile pyridinylboronic acid derivative. Its unique trifluoromethyl and methoxy substitutions on the pyridine ring make it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its characterization, synthesis, and potential applications, with a particular focus on its role in the development of kinase inhibitors.

Molecular Characteristics and Physicochemical Properties

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid possesses a molecular formula of C₇H₇BF₃NO₃ and a molecular weight of 220.94 g/mol .[1][2] The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methoxy group on the pyridine ring significantly influences its chemical reactivity and properties.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1429874-11-2 | [1] |

| Molecular Formula | C₇H₇BF₃NO₃ | [1] |

| Molecular Weight | 220.94 g/mol | [1] |

| Appearance | White to off-white solid (typical) | General knowledge |

| Solubility | Soluble in organic solvents such as methanol, DMSO, and DMF | General knowledge |

Synthesis and Purification

The primary synthetic route to (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves the borylation of 2-methoxy-6-(trifluoromethyl)pyridine.[3]

Synthetic Workflow Diagram

Caption: Synthetic pathway for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

Detailed Synthesis Protocol

-

Lithiation: Dissolve 2-methoxy-6-(trifluoromethyl)pyridine in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to a low temperature, typically -78 °C. Add n-butyllithium dropwise to the solution. The n-butyllithium acts as a strong base to deprotonate the pyridine ring, preferentially at the 3-position due to the directing effects of the methoxy and trifluoromethyl groups.

-

Borylation: To the resulting lithiated species, add triisopropyl borate dropwise at -78 °C. The borate ester reacts with the lithiated pyridine to form a boronate ester intermediate.

-

Hydrolysis: After the reaction is complete, quench the reaction mixture with an aqueous acid solution (e.g., 1M HCl) at low temperature. Allow the mixture to warm to room temperature.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for structural elucidation. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), sample preparation is key for obtaining clear spectra. Dissolving the sample in deuterated methanol (CD₃OD) or adding a drop of D₂O can help break up these oligomeric species.[4]

-

¹H NMR: Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the B(OH)₂ protons, which may exchange with solvent protons.

-

¹³C NMR: Signals corresponding to the carbon atoms of the pyridine ring, the methoxy carbon, and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling) are expected.

-

¹⁹F NMR: A singlet corresponding to the trifluoromethyl group is expected.

-

¹¹B NMR: A single peak characteristic of a tri-coordinated boronic acid should be observed.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Techniques like electrospray ionization (ESI) are commonly employed for the analysis of boronic acids.[5]

-

Expected Mass: The exact mass of the molecular ion [M+H]⁺ or other adducts should be observed, confirming the elemental composition.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the compound. A reversed-phase HPLC method is typically suitable for boronic acids.

Table 2: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over a specified time |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: Method optimization is crucial to prevent on-column degradation, which can be an issue with some boronic acids.[6]

Applications in Drug Discovery and Organic Synthesis

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[7] This reaction is widely used in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Role in Kinase Inhibitor Synthesis

The structural motif of a substituted pyridine is prevalent in many kinase inhibitors. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug candidate, while the methoxy group can be used to fine-tune electronic properties and solubility. A structurally related compound, (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, is noted as a key intermediate in the synthesis of kinase inhibitors for targeted cancer therapies.[8] This suggests a similar and significant role for the title compound in this area of research.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival and is often dysregulated in cancer.[9] The synthesis of inhibitors for this pathway frequently employs substituted pyridinyl boronic acids in Suzuki-Miyaura coupling reactions to construct the core scaffolds of these inhibitors.[10]

Signaling Pathway Involvement Diagram

Caption: Role of the title compound as a precursor to kinase inhibitors targeting the PI3K/Akt/mTOR pathway.

Conclusion

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a high-value chemical intermediate with significant potential in the field of drug discovery, particularly in the synthesis of kinase inhibitors. Its well-defined structure and reactivity in cross-coupling reactions make it a valuable tool for medicinal chemists. Further research into its applications is likely to yield novel therapeutic agents.

References

-

MySkinRecipes. (6-Ethoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid. [Link]

-

MDPI. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. [Link]

-

PubMed. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry. [Link]

-

Waters. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]

-

RSC Publishing. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. [Link]

-

MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

-

PMC. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]

-

Supporting Information. Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol. [Link]

-

Aladdin. (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid. [Link]

-

PubMed. (2-Methoxy-3-pyridyl)boronic acid. [Link]

-

Seedion. (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. [Link]

-

ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]

-

ResearchGate. Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

-

PubMed. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples. [Link]

-

ResearchGate. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

-

ScienceOpen. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

-

ResearchGate. Analysis of Boronic Acids by Nano Liquid Chromatography-Direct Electron Ionization Mass Spectrometry. [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

PMC. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. [Link]

-

Scholars Research Library. Development of Analytical Method by RP-HPLC Technique for Simultaneous Determination of Boric Acid and Chlorphenesin in Medicinal Powder. [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

Genentech. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

-

AWS. Copper-Mediated Oxidative Trifluoromethylation of Boronic Acids. [Link]

Sources

- 1. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2 [chemicalbook.com]

- 2. (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 3. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]

- 4. reddit.com [reddit.com]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. chembk.com [chembk.com]

- 9. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Structure Elucidation of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

Abstract

This technical guide provides a comprehensive framework for the complete structure elucidation and characterization of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for an integrated analytical approach. We will delve into the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, supplemented by insights into potential solid-state characteristics and purity assessment. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Introduction: The Significance of a Well-Characterized Building Block

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (CAS No. 1429874-11-2)[1][2][3][4] is a substituted pyridylboronic acid of increasing importance. Its trifluoromethyl group offers modulation of electronic properties and metabolic stability, while the methoxy group and the nitrogen atom in the pyridine ring provide handles for molecular interactions, making it a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of complex pharmaceuticals.[5]

The precise structural integrity and purity of such a reagent are paramount; impurities or structural ambiguities can lead to failed reactions, the generation of unforeseen byproducts, and misleading biological data.[6] This guide, therefore, presents a multi-technique, logic-driven workflow for its definitive characterization.

The Integrated Analytical Workflow

The structure elucidation of an organic molecule is rarely accomplished with a single technique. Instead, it is a process of assembling a puzzle where each piece of analytical data corroborates the others. For (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, our workflow integrates multiple spectroscopic techniques to probe different aspects of the molecule's constitution.

Caption: Integrated workflow for the structure elucidation of the target molecule.

Synthesis and Purity Assessment

A robust analytical characterization begins with a well-understood synthetic route, which informs potential impurities.

Synthetic Protocol

The synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is typically achieved via a lithium-halogen exchange of a suitable precursor followed by quenching with a borate ester.[7][8] A representative procedure is as follows:

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 2-Methoxy-6-(trifluoromethyl)pyridine in anhydrous THF cooled to -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (1.1 equivalents) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The lithiation is directed to the 3-position by the ortho-methoxy group.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Quench: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Quench the reaction by the slow addition of aqueous HCl (1 M).

-

Extraction and Isolation: Extract the aqueous layer with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., acetonitrile/water) to yield the pure boronic acid.[8]

Purity Assessment by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for assessing the purity of boronic acids.[9][10][11] It allows for the separation of the desired product from starting materials, byproducts, and degradation products.

Key Considerations for Boronic Acid Analysis:

-

Boroxine Formation: Boronic acids have a propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[12][13] This can complicate analysis. Using a mobile phase with a sufficient aqueous component and avoiding high temperatures can minimize this.

-

Methodology: A reversed-phase C18 column with a gradient elution using acetonitrile and water (often with a modifier like 10 mM ammonium acetate) is a good starting point.[9][10]

Experimental Protocol (LC-MS):

-

Column: Acquity BEH C18 column or equivalent.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 5 minutes.

-

Flow Rate: 0.5 mL/min.

-

Detection: UV at 254 nm and Electrospray Ionization (ESI) in both positive and negative modes.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For this molecule, a suite of NMR experiments is required.

4.1.1. ¹H and ¹³C NMR: The Molecular Scaffold

-

¹H NMR: The proton NMR will reveal the substitution pattern on the pyridine ring. We expect to see two doublets in the aromatic region corresponding to the two protons on the pyridine ring, a singlet for the methoxy group protons, and a broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR will show signals for all seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbon attached to the boron atom may be broad or unobserved due to the quadrupolar nature of the boron nucleus.[14]

Table 1: Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Pyridine-H4 | ~8.2 | ~145 | d |

| Pyridine-H5 | ~7.8 | ~135 | d |

| OCH₃ | ~4.0 | ~55 | s |

| B(OH)₂ | ~6.0-8.0 (broad) | - | s |

| C2 (C-OCH₃) | - | ~165 | s |

| C3 (C-B) | - | ~110 (broad) | s |

| C4 | - | ~145 | s |

| C5 | - | ~135 | s |

| C6 (C-CF₃) | - | ~148 (q) | q |

| CF₃ | - | ~122 (q) | q |

4.1.2. ¹⁹F NMR: The Trifluoromethyl Reporter

¹⁹F NMR is highly sensitive and provides a clean diagnostic signal for the trifluoromethyl group.[15]

-

Expected Spectrum: A single, sharp singlet is expected in the ¹⁹F NMR spectrum. The chemical shift (typically around -60 to -70 ppm relative to CFCl₃) is indicative of the electronic environment of the CF₃ group on the pyridine ring.[16]

4.1.3. ¹¹B NMR: The Boronic Acid Signature

¹¹B NMR is crucial for confirming the presence and the hybridization state of the boron atom.[17][18]

-

Rationale: A trigonal planar (sp² hybridized) boronic acid will have a characteristic chemical shift. If the boron atom becomes tetracoordinate (sp³ hybridized) through interaction with a Lewis base (like the pyridine nitrogen in some conformations or in the presence of diols), the signal will shift significantly upfield.[13][19][20]

-

Expected Spectrum: For the free boronic acid, a broad singlet is expected in the range of δ 28-33 ppm, characteristic of a tricoordinate boron center.[13]

Caption: The suite of NMR techniques and the specific structural information each provides.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of the molecule.

Experimental Protocol (ESI-MS):

-

Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes should be evaluated.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused directly or analyzed via the LC-MS method described previously.

Expected Results:

-

Molecular Ion: The expected exact mass for C₇H₇BF₃NO₃ is 220.0447. In positive mode, the [M+H]⁺ ion at m/z 221.0525 would be expected. In negative mode, the [M-H]⁻ ion at m/z 219.0369 may be observed.[9][10]

-

Boroxine Ion: It is highly probable to observe an ion corresponding to the trimeric boroxine. This would appear at a much higher m/z and can be a useful diagnostic, confirming the tendency of the boronic acid to self-condense.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (ATR-FTIR):

-

Technique: Attenuated Total Reflectance (ATR) is a simple and rapid method for solid samples.

-

Procedure: A small amount of the solid sample is placed directly on the ATR crystal and the spectrum is acquired.

Table 2: Key FTIR Vibrational Bands

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~3300-3100 (broad) | O-H stretch | Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[21][22] |

| ~1600, ~1470 | C=C and C=N stretch | Aromatic and pyridine ring vibrations. |

| ~1420 | B-O stretch | Indicative of the trigonal planar boronic acid moiety.[21][23] |

| ~1300-1100 | C-F stretch | Strong absorptions characteristic of the trifluoromethyl group. |

| ~1190 | B-O-H bend | In-plane bending of the boronic acid hydroxyl groups.[21] |

Solid-State Characterization: Insights from X-ray Crystallography

While not always performed for a building block, single-crystal X-ray diffraction (XRD) provides the ultimate, unambiguous confirmation of a molecule's structure and reveals its packing in the solid state.[24]

Although a specific crystal structure for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is not publicly available, analysis of related structures, such as other pyridylboronic acids, suggests key features.

-

Expected Solid-State Structure: Arylboronic acids typically form hydrogen-bonded dimers in the solid state, where two molecules are linked through a pair of O-H---O hydrogen bonds between their boronic acid groups. This dimerization is a key feature of their solid-state architecture.

Conclusion: A Self-Validating Approach

The structure elucidation of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is achieved through a synergistic and self-validating analytical workflow. The combination of multinuclear NMR provides the detailed connectivity and chemical environment, high-resolution mass spectrometry confirms the elemental composition, and FTIR spectroscopy verifies the presence of key functional groups. Purity analysis by LC-MS ensures the integrity of the sample being analyzed. Each piece of data, when consistent with the others, builds a high level of confidence in the final structural assignment, ensuring that this critical building block can be used with certainty in subsequent research and development.

References

-

Leitner, A., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry). [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods). [Link]

-

Pandiyan, P. J., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing). [Link]

-

University of Wisconsin-Madison. (19F NMR Reference Standards). [Link]

-

South Dakota State University. (11B NMR Chemical Shifts). [Link]

-

ResearchGate. (CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters | Request PDF). [Link]

-

Roush, W. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry). [Link]

-

Silva, F. A., et al. (2013). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry). [Link]

-

Jiehua Pharmaceutical. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid). [Link]

-

MDPI. (A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers). [Link]

-

MDPI. (Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications). [Link]

-

ResearchGate. (CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters). [Link]

-

Organic Syntheses. (3-pyridylboronic acid). [Link]

-

Wiley-VCH. (1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications). [Link]

-

RSC Publishing. (An efficient 2D 11B–11B solid-state NMR spectroscopy strategy for monitoring covalent self-assembly of boronic acid-derived compounds: the transformation and unique architecture of bortezomib molecules in the solid state). [Link]

-

ResearchGate. (FTIR spectrum of boric acid. | Download Scientific Diagram). [Link]

-

Aladdin. (2-Methoxy-6-(trifluoromethyl)phenyl)boronic acid). [Link]

-

PubChem. (CID 139060006 | C12H16B2N2O6). [Link]

-

IUCr Journals. (Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate). [Link]

-

ResearchGate. (FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom).). [Link]

-

MDPI. (Recent Advances in the Synthesis of Borinic Acid Derivatives). [Link]

-

ResearchGate. (Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.). [Link]

-

PubMed. (Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces). [Link]

-

GovInfo. (EPA/NIH Mass Spectral Data Base). [Link]

-

SpectraBase. (2-Methoxy-6-(2-pyridinyl)pyridine - Optional[13C NMR] - Chemical Shifts). [Link]

-

MolecularInfo. ([2-Methoxy-6-(trifluoromethyl)-3-pyridinyl]boronic acid molecular information). [Link]

-

Jiehua Pharmaceutical. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid). [Link]

-

Seedion. (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid). [Link]

-

The Royal Society of Chemistry. (VI. 1H and 13C NMR Spectra). [Link]

-

PubChem. (2-Methoxyphenylboronic acid). [Link]

-

MDPI. (Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights). [Link]

-

Austin Publishing Group. (Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771)). [Link]

-

Wikipedia. (X-ray crystallography). [Link]

Sources

- 1. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid - Boronic Acids (Esters) - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 2. (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid - 有机金属试剂 - 西典实验 [seedior.com]

- 3. biosynth.com [biosynth.com]

- 4. austinpublishinggroup.com [austinpublishinggroup.com]

- 5. researchgate.net [researchgate.net]

- 6. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Secure Verification [cherry.chem.bg.ac.rs]

- 9. thno.org [thno.org]

- 10. db-thueringen.de [db-thueringen.de]

- 11. chembk.com [chembk.com]

- 12. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 13. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2-Methoxy-6-(trifluoromethyl)pyridine-4-boronic acid | 1605331-76-7 [amp.chemicalbook.com]

- 15. colorado.edu [colorado.edu]

- 16. rsc.org [rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. par.nsf.gov [par.nsf.gov]

- 19. par.nsf.gov [par.nsf.gov]

- 20. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 21. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid; CAS No.: 1429874-11-2 [chemshuttle.com]

- 22. spectrabase.com [spectrabase.com]

- 23. researchgate.net [researchgate.net]

- 24. CID 139060006 | C12H16B2N2O6 | CID 139060006 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a key building block in modern medicinal chemistry and materials science. Its unique electronic and structural features, arising from the interplay of the electron-donating methoxy group, the strongly electron-withdrawing trifluoromethyl group, and the versatile boronic acid moiety on a pyridine scaffold, make it a valuable synthon for creating complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. As a self-validating system, this document will not only present the spectral data but also delve into the underlying principles and experimental considerations necessary for its accurate acquisition and interpretation. The information herein is designed to empower researchers to confidently identify this compound, assess its purity, and understand its chemical behavior.

Molecular Structure and Predicted NMR Data

The structure of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid dictates a specific and predictable NMR fingerprint. The pyridine ring contains two aromatic protons, whose chemical shifts are significantly influenced by the opposing electronic effects of the methoxy and trifluoromethyl substituents. The trifluoromethyl group will also exhibit characteristic coupling to the adjacent carbon atom in the ¹³C NMR spectrum.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. These predictions are based on established principles of NMR spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 8.0 - 8.2 | d | ~8.0 |

| H-5 | 7.4 - 7.6 | d | ~8.0 |

| OCH₃ | 4.0 - 4.1 | s | - |

| B(OH)₂ | 8.3 - 8.5 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | s | - |

| C-3 | 110 - 115 | s | - |

| C-4 | 140 - 145 | s | - |

| C-5 | 118 - 122 | s | - |

| C-6 | 148 - 152 | q | ~35 |

| CF₃ | 120 - 125 | q | ~275 |

| OCH₃ | 54 - 56 | s | - |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra for boronic acids requires careful consideration of experimental parameters to avoid common pitfalls such as signal broadening due to oligomerization.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended as it effectively disrupts the hydrogen-bonding networks that lead to the formation of boronic acid anhydrides (boroxines), resulting in sharper signals.[1][2] Alternatively, deuterated methanol (CD₃OD) can be used, which will also break up oligomers but will lead to the exchange of the B(OH)₂ protons with the solvent, causing their signal to disappear.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

A sufficient number of scans (typically 16 to 64) should be co-added to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance of ¹³C, a larger number of scans (typically 1024 or more) will be necessary.

-

-

Spectral Interpretation: A Deeper Dive

The predicted chemical shifts and coupling patterns are rationalized by the electronic environment of each nucleus.

¹H NMR Spectrum Analysis

-

Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring are expected to appear as doublets due to coupling to each other. H-4 is anticipated to be downfield (8.0 - 8.2 ppm) relative to H-5 (7.4 - 7.6 ppm) due to the anisotropic effect of the adjacent boronic acid group and the overall electron-withdrawing nature of the substituted pyridine ring.

-

Methoxy Protons (OCH₃): The three protons of the methoxy group will appear as a sharp singlet in the region of 4.0 - 4.1 ppm, a typical chemical shift for an aryl methyl ether.

-

Boronic Acid Protons (B(OH)₂): The protons of the boronic acid group are acidic and undergo chemical exchange. This typically results in a broad singlet at a downfield chemical shift (8.3 - 8.5 ppm in DMSO-d₆).[3] The exact chemical shift and broadness are highly dependent on concentration, temperature, and the presence of water.

¹³C NMR Spectrum Analysis

-

Pyridine Ring Carbons: The chemical shifts of the pyridine carbons are influenced by the substituents. C-2, attached to the electron-donating methoxy group, will be significantly downfield. C-6, bonded to the strongly electron-withdrawing trifluoromethyl group, will also be downfield and will appear as a quartet due to coupling with the three fluorine atoms (²JCF ≈ 35 Hz).[4]

-

Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group will appear as a quartet with a large one-bond C-F coupling constant (¹JCF ≈ 275 Hz), which is a characteristic feature of the CF₃ group.[4]

-

Methoxy Carbon (OCH₃): The carbon of the methoxy group is expected to resonate in the typical range for such functionalities (54 - 56 ppm).

Visualizing the Rationale

The following diagrams illustrate the key structural features and the logic behind the NMR assignments.

Caption: Molecular structure of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid with atom numbering.

Caption: Primary ³J coupling interaction between H-4 and H-5 in the ¹H NMR spectrum.

Conclusion

This guide provides a robust framework for understanding and utilizing the ¹H and ¹³C NMR spectra of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid. By combining predictive data based on sound chemical principles with a detailed experimental protocol, researchers are well-equipped to perform their own analyses with a high degree of confidence. The presented data and interpretations serve as a valuable reference for the structural verification and purity assessment of this important chemical intermediate.

References

-

Reddit discussion on "Recording NMR spectra for aryl boronic acids - overcoming oligomerization". r/chemistry. Available at: [Link]

-

Supporting Information for a study on theranostics, demonstrating the use of DMSO-d6 for NMR of complex molecules. Theranostics. Available at: [Link]

-

General discussion on ¹H-NMR and ¹³C-NMR Spectra. Available at: [Link]

-

Gierczyk, B. et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021 , 26, 2293. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy. University of Wisconsin-Madison. Available at: [Link]

-

NMR data for 2,2,2-Trifluoroethanol illustrating typical C-F coupling constants. Available at: [Link]

-

Supporting Information for a study on boronic acids, showing typical B(OH)₂ proton signals. Raines Lab. Available at: [Link]

Sources

A Technical Guide to (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features—a methoxy group, a trifluoromethyl moiety, and a boronic acid functional group on a pyridine scaffold—offer a compelling combination of properties for the synthesis of novel drug candidates. The trifluoromethyl group can enhance metabolic stability and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. The boronic acid enables facile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug discovery. This in-depth guide provides a comprehensive overview of the commercial availability, synthesis, and applications of this versatile reagent, with a focus on practical considerations for researchers in the field.

Commercial Availability and Suppliers

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, identified by CAS Number 1429874-11-2 , is readily available from a range of commercial suppliers catering to the research and development sector.[1][2][3][4] Its availability facilitates its direct incorporation into synthetic workflows without the need for multi-step in-house preparation.

A summary of representative suppliers is provided in the table below. It is important to note that purity, available quantities, and lead times can vary between suppliers, and researchers should consult the respective catalogs for the most current information.

| Supplier | Purity | Available Quantities |

| ChemShuttle, Inc. | >95% | mg to g scale |

| ChemicalBook | Varies by listing | mg to kg scale |

| Nanjing ShengSai Chemical Co., Ltd. | Varies | Inquire |

| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | Varies | Inquire |

| Changzhou Hopschain Chemical Co.,Ltd. | Varies | Inquire |

| Henan Alfachem Co.,Ltd. | Varies | Inquire |

| Shanghai Haohong Pharmaceutical Co., Ltd. | Varies | Inquire |

| Hubei Smer Pharmaceutical Technology Co., Ltd. | Varies | Inquire |

This table is not exhaustive and represents a selection of identified suppliers. Researchers are encouraged to perform their own due diligence when sourcing this reagent.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is crucial for its effective use in synthesis.

| Property | Value |

| Molecular Formula | C₇H₇BF₃NO₃ |

| Molecular Weight | 220.94 g/mol [1] |

| Appearance | Typically a solid |

| Storage | 2-8°C is recommended for long-term stability[5] |

Synthesis of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid

While commercially available, understanding the synthesis of this boronic acid provides valuable insights into its reactivity and potential impurities. The primary route to (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid involves a directed ortho-metalation (DoM) followed by borylation.

A general synthetic scheme is outlined below:

Figure 1. General synthetic workflow for (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid.

Detailed Experimental Protocol (Illustrative)

The following is a representative, non-optimized protocol based on established methods for the synthesis of similar pyridine boronic acids. Researchers should perform their own optimization and safety assessments.

Step 1: Lithiation and Borylation

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a solution of 2-Methoxy-6-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (n-BuLi) (1.1 eq) in hexanes dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting deep-red solution at -78 °C for 1 hour.

-

Add triisopropyl borate (1.5 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield the desired boronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[6] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or heteroaryl halides, providing access to a diverse range of complex molecules.[7]

Figure 2. Schematic of the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Suzuki-Miyaura Coupling

The following is a general procedure and should be optimized for specific substrates.

Materials:

-

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (1.2 eq)

-

Aryl or heteroaryl halide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a Schlenk flask, add the aryl halide, (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, base, and palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in the Synthesis of Bioactive Molecules

The trifluoromethyl-substituted pyridine motif is a privileged scaffold in medicinal chemistry. The incorporation of a -CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. While specific examples detailing the use of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid in the synthesis of named drug candidates are often proprietary, the utility of this class of building blocks is well-established in the pursuit of various therapeutic targets.

Boronic acids, in general, are crucial for synthesizing compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[8] The ability to readily introduce the 2-methoxy-6-(trifluoromethyl)pyridin-3-yl moiety allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this building block can be coupled with other heterocyclic halides to generate complex scaffolds for screening against kinases, proteases, and other enzyme targets.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]

-

Inhalation: Avoid inhaling dust or vapors.[9]

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[9]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.[9]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[5]

-

Recommended storage temperature is 2-8 °C.[5]

Disposal:

-

Dispose of in accordance with local, state, and federal regulations.

Conclusion

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a valuable and commercially accessible building block for medicinal chemists and drug discovery scientists. Its strategic combination of a trifluoromethyl group, a methoxy moiety, and a versatile boronic acid function on a pyridine core makes it an attractive tool for the synthesis of novel and complex molecular architectures. A thorough understanding of its sourcing, synthesis, and reactivity in key transformations like the Suzuki-Miyaura cross-coupling is essential for its effective utilization in the development of the next generation of therapeutics.

References

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

-

Selected bioactive compounds containing boronic acid motif. - ResearchGate. Available from: [Link]

-

Safety Data Sheet - Angene Chemical. Available from: [Link]

-

(2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid - ChemBK. Available from: [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules. Available from: [Link]

-

Synthesis of biologically active boron-containing compounds - PMC - NIH. Available from: [Link]

-

2-(2-Methoxy-ethoxymethyl)-6-trifluoromethyl-nicotinic acid | C11H12F3NO4 | CID 11334953 - PubChem. Available from: [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. Available from: [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. Available from: [Link]

-

2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 - PubChem. Available from: [Link]

-

2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem. Available from: [Link]

Sources

- 1. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid synthesis - chemicalbook [chemicalbook.com]

- 2. (2-Methoxy-6-(trifluoroMethyl)pyridin-3-yl)boronic acid | 1429874-11-2 [chemicalbook.com]

- 3. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid; CAS No.: 1429874-11-2 [chemshuttle.com]

- 4. chembk.com [chembk.com]

- 5. (2-methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid - Boronic Acids (Esters) - 药物合成砌块 - 小分子,大梦想 [jiehuapharma.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Stability and Handling of (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic Acid

Executive Summary

(2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid is a sophisticated heterocyclic building block crucial in modern synthetic chemistry, particularly for constructing complex molecules in drug discovery. Its utility, however, is intrinsically linked to its chemical stability. This guide provides an in-depth analysis of the primary degradation pathways affecting this compound—protodeboronation, oxidative cleavage, and boroxine formation. By understanding the mechanisms behind this instability, we present field-proven protocols for optimal storage, handling, and stability assessment. Adherence to these guidelines is critical for ensuring the compound's integrity, leading to reproducible experimental outcomes and preserving valuable research material.

Introduction: The Dichotomy of Reactivity and Instability

Arylboronic acids are celebrated for their versatility, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their value lies in a delicate balance: they must be stable enough for storage and handling, yet reactive enough to participate in catalytic cycles. (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid (Figure 1) exemplifies this challenge. Its structure features a pyridine core substituted with a π-donating methoxy group and a potent, inductively electron-withdrawing trifluoromethyl group. This electronic arrangement significantly influences the lability of the carbon-boron bond, making the compound susceptible to specific degradation pathways that can compromise its purity and reactivity over time. This document serves as a comprehensive technical guide for researchers to mitigate these risks.

Figure 1: Chemical Structure (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid CAS: 1429874-11-2[2] Molecular Formula: C₇H₇BF₃NO₃[3] Molecular Weight: 220.94 g/mol [3]

Core Degradation Pathways: A Mechanistic Perspective

Understanding the "why" behind degradation is paramount for developing effective stabilization strategies. For this class of compounds, three primary mechanisms are of concern.

Protodeboronation: The Prevalent Pathway

Protodeboronation is the hydrolytic cleavage of the C–B bond, replacing the boronic acid moiety with a hydrogen atom. This is often the most significant decomposition route for arylboronic acids.[4] The reaction can be promoted by acidic or basic conditions and is highly dependent on the electronic properties of the aryl group.[1][5][6]

-

Mechanism: The process involves the protonation of the aromatic ring at the carbon atom bearing the boron group (ipso-position), followed by the cleavage of the C-B bond.[7] Both electron-donating and electron-withdrawing groups can influence the rate of this reaction.[1] For (2-Methoxy-6-(trifluoromethyl)pyridin-3-yl)boronic acid, the electron-rich nature of the pyridine ring, enhanced by the methoxy group, can make it susceptible to acid-promoted protodeboronation, while the strong electron-withdrawing trifluoromethyl group can increase instability under basic conditions.[6]

Oxidative Degradation

The C–B bond is also susceptible to oxidative cleavage, which converts the boronic acid into the corresponding hydroxylated compound (a pyridinol). This is a critical concern, as even trace amounts of peroxides or exposure to atmospheric oxygen can initiate this process.[4] Studies on peptide boronic acids have shown that oxidative pathways can be a major source of degradation, cleaving the boronic acid group to yield an alcohol.[8][9]

Dehydration to Boroxine Anhydrides

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration. Three molecules of the boronic acid can condense to form a stable, six-membered cyclic anhydride known as a boroxine.[4]

// Invisible nodes for layout dummy1 [style=invis, shape=point, width=0]; dummy2 [style=invis, shape=point, width=0]; R_BOH2_1 -> dummy1 [style=invis]; dummy1 -> R_BOH2_2 [style=invis]; R_BOH2_2 -> dummy2 [style=invis]; dummy2 -> R_BOH2_3 [style=invis];

{rank=same; R_BOH2_1; R_BOH2_2; R_BOH2_3} {rank=same; Boroxine; Water} } It is important to note that this process is often reversible upon exposure to water. However, its presence complicates accurate measurements by mass, affecting stoichiometry in reactions. Supplier information for similar boronic acids often notes that the product "may contain varying amounts of anhydride."

Optimal Storage and Handling Protocols

A proactive approach to storage and handling is the most effective defense against degradation. The following protocols are based on established best practices for reactive organoboron compounds.[10][11][12]

Recommended Storage Conditions

To maximize shelf-life and maintain purity, the following conditions are mandatory. A retest of the material is recommended after 12 months, even under ideal conditions, to ensure quality.[13]

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows the rate of all chemical degradation pathways. This is the standard recommendation from multiple suppliers.[3][14] |